Trans-2,5-diphenyltetrahydrofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-2,5-diphenyltetrahydrofuran is an organic compound with the molecular formula C₁₆H₁₆O It is a derivative of tetrahydrofuran, characterized by the presence of two phenyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,5-diphenyltetrahydrofuran typically involves the reduction of cyclic hemiketals. One efficient method is the Lewis acid-mediated reduction of cyclic hemiketals with triphenylsilane in the presence of titanium tetrachloride (TiCl₄). This method yields trans-2,5-disubstituted tetrahydrofuran derivatives with high stereoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of selective catalysts and controlled reaction conditions to ensure high yield and purity. The process may include steps such as ring opening, aldol condensation, and hydrogenation-cyclization .
Chemical Reactions Analysis
Types of Reactions
Trans-2,5-diphenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrahydrofuran-2,5-dicarboxylic acid using hydrotalcite-supported gold catalysts.
Reduction: The compound can be reduced using reagents like triphenylsilane in the presence of Lewis acids.
Substitution: It can participate in substitution reactions, particularly involving the phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrotalcite-supported gold catalysts, air pressure, and elevated temperatures (e.g., 110°C).
Reduction: Triphenylsilane and titanium tetrachloride (TiCl₄).
Major Products Formed
Oxidation: Tetrahydrofuran-2,5-dicarboxylic acid.
Reduction: Trans-2,5-disubstituted tetrahydrofuran derivatives.
Scientific Research Applications
Trans-2,5-diphenyltetrahydrofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of trans-2,5-diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and reactivity. These changes can influence its interaction with biological molecules and systems .
Comparison with Similar Compounds
Similar Compounds
Trans-2,5-dimethyltetrahydrofuran: A similar compound with methyl groups instead of phenyl groups.
Trans-2,5-diphenyltetrahydrofuran-3-one: A derivative with a ketone group at the 3 position.
Uniqueness
This compound is unique due to the presence of phenyl groups, which impart distinct chemical properties and reactivity compared to other tetrahydrofuran derivatives. These phenyl groups enhance its stability and potential for various applications in research and industry .
Properties
Molecular Formula |
C16H16O |
---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2S,5S)-2,5-diphenyloxolane |
InChI |
InChI=1S/C16H16O/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChI Key |
ZKTQNVXLUVNDFA-HOTGVXAUSA-N |
Isomeric SMILES |
C1C[C@H](O[C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1CC(OC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.